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Abstract
SSR504734 is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), a key

protein responsible for regulating glycine levels in the synaptic cleft. By blocking GlyT1,

SSR504734 increases the concentration of glycine, which acts as a co-agonist at N-methyl-D-

aspartate (NMDA) receptors. This potentiation of NMDA receptor function has positioned

SSR504734 as a promising therapeutic candidate for a range of central nervous system (CNS)

disorders, including schizophrenia, where NMDA receptor hypofunction is implicated. This

technical guide provides a comprehensive overview of the discovery of SSR504734, detailing

its mechanism of action, key in vitro and in vivo experimental findings, and the methodologies

employed in its characterization.

Introduction
The glutamatergic system, particularly the NMDA receptor, plays a critical role in synaptic

plasticity, learning, and memory.[1] Glycine is an obligatory co-agonist for the activation of

NMDA receptors, and its concentration in the synapse is tightly regulated by glycine

transporters.[1][2] GlyT1 has emerged as a significant drug target for enhancing NMDA

receptor function.[2] The inhibition of GlyT1 leads to an elevation of extracellular glycine,

thereby potentiating NMDA receptor-mediated neurotransmission.[3] This approach is

hypothesized to be beneficial in conditions associated with NMDA receptor hypofunction, such
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as the cognitive and negative symptoms of schizophrenia.[1][3] SSR504734 was developed as

a selective and reversible inhibitor of GlyT1 to test this hypothesis.[3]

Mechanism of Action
SSR504734 exerts its pharmacological effects by selectively binding to and inhibiting the

glycine transporter 1. This action leads to a decrease in the reuptake of glycine from the

synaptic cleft, resulting in an increased concentration of this amino acid in the vicinity of NMDA

receptors. The elevated glycine levels enhance the activation of NMDA receptors by the

primary agonist, glutamate. This modulation of the glutamatergic system is the fundamental

mechanism through which SSR504734 is believed to exert its therapeutic effects.

Figure 1: Mechanism of action of SSR504734.

Quantitative Data Summary
The following tables summarize the key quantitative data for SSR504734 from various in vitro

and in vivo studies.

Table 1: In Vitro Activity of SSR504734

Assay Species
Cell
Line/Tissue

IC50 (nM) Reference

GlyT1 Inhibition Human SK-N-MC cells 18 [3][4]

GlyT1 Inhibition Rat C6 cells 15 [3][4]

GlyT1 Inhibition Mouse 38 [3][4]

Table 2: In Vivo Efficacy of SSR504734
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Model Species Endpoint

Minimal
Efficacious
Dose (MED) /
ID50

Reference

Ex vivo Glycine

Uptake
Mouse

Cortical

Homogenates

ID50: 5 mg/kg

i.p.
[3]

Glycine Levels in

PFC
Rat

In vivo

microdialysis
3 mg/kg i.p. [3]

NMDA-mediated

EPSCs
Rat

Hippocampal

Slices
0.5 µM [3]

Intrastriatal

Glycine-induced

Rotations

Mouse 1 mg/kg i.p. [3]

MK-801-induced

Hyperactivity
Mouse/Rat

Reversal of

hyperactivity
10-30 mg/kg i.p. [3]

Prepulse

Inhibition Deficit
Mouse (DBA/2)

Normalization of

PPI
15 mg/kg i.p. [3]

Attentional Set-

Shifting Task
Rat

Improved

cognitive

flexibility

3 and 10 mg/kg

i.p.
[5]

Contextual

Conditioned Fear
Rat

Attenuation of

freezing
30 mg/kg i.p. [6]

Experimental Protocols
GlyT1 Binding Assay
This protocol is a representative method for determining the binding affinity of SSR504734 to

GlyT1.

Materials:

Membrane preparations from cells expressing human GlyT1c.
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Radioligand: [³H]N-methyl-SSR504734.

Assay Buffer: 120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl₂, and 1 mM CaCl₂,

pH 7.5.

Unlabeled SSR504734 for competition experiments.

96-well plates.

Scintillation counter.

Procedure:

To each well of a 96-well plate, add 100 µL of the membrane suspension in assay buffer.

Add 80 µL of [³H]N-methyl-SSR504734 in assay buffer to achieve a final concentration of

0.5 nM.

For competition experiments, add 10 µL of either buffer or a solution of unlabeled

SSR504734 at various concentrations.

The final volume in each well should be 200 µL, with a final DMSO concentration of 1%.

Incubate the plates.

Separate the bound and free radioligand by rapid filtration.

Measure the radioactivity of the filters using a scintillation counter.

Calculate the percent inhibition of specific binding at each concentration of the unlabeled

compound to determine the IC50 value.

Glycine Uptake Assay
This assay measures the functional inhibition of GlyT1 by SSR504734.

Materials:

Human neuroblastoma (SK-N-MC) or rat astrocytoma (C6) cells.[7]
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[³H]glycine.

SSR504734 at various concentrations.

Cell culture medium.

Procedure:

Culture the cells to confluency in appropriate plates.

Pre-incubate the cells with varying concentrations of SSR504734 for a specified time (e.g.,

10 minutes).[7]

Add [³H]glycine (e.g., 200 nM) to the medium and incubate for a period within the linear

range of uptake (e.g., 90-120 minutes).

Wash the cells with ice-cold buffer to remove extracellular [³H]glycine.

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Determine the concentration of SSR504734 that inhibits 50% of the specific glycine uptake

(IC50).

In Vivo Microdialysis
This technique is used to measure extracellular glycine levels in the brain of freely moving

animals.

Materials:

Stereotaxic apparatus.

Microdialysis probes.

Perfusion pump.

Artificial cerebrospinal fluid (aCSF).

HPLC system for glycine detection.
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Procedure:

Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex)

of an anesthetized rat.

After a recovery period, insert a microdialysis probe through the guide cannula.

Perfuse the probe with aCSF at a low flow rate (e.g., 0.1-5 µL/min).

Collect dialysate samples at regular intervals.

Administer SSR504734 (e.g., 3 mg/kg, i.p.) and continue collecting dialysate samples.[3]

Analyze the concentration of glycine in the dialysate samples using HPLC.
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Figure 2: In vivo microdialysis workflow.

Attentional Set-Shifting Task (ASST)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1681116?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This task assesses cognitive flexibility in rats.[5][8]

Apparatus:

A testing apparatus with a starting compartment and two choice compartments, each

containing a digging pot.

Procedure:

Habituation and Training: Rats are food-restricted to motivate them to dig for a food

reward. They are trained to discriminate between different digging media (e.g., sawdust

vs. woodchips) and different odors.

Testing: The task consists of a series of discriminations where the rule for finding the

reward changes.

Intra-dimensional shift (IDS): The relevant dimension (e.g., digging medium) remains

the same, but the specific exemplars are changed.

Extra-dimensional shift (EDS): The previously relevant dimension becomes irrelevant,

and the rat must now attend to a new dimension (e.g., odor) to find the reward.

Drug Administration: SSR504734 (e.g., 3 and 10 mg/kg, i.p.) is administered before the

testing session.[5][8]

Measurement: The primary measure is the number of trials required to reach a criterion of

correct choices for each discrimination phase. A reduction in the number of trials to

criterion in the EDS phase indicates improved cognitive flexibility.[5][8]

Prepulse Inhibition (PPI) Test
This test measures sensorimotor gating, which is often deficient in schizophrenia.

Apparatus:

A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to

measure the startle response.
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Procedure:

Acclimation: The mouse is placed in the startle chamber and allowed to acclimate for a

short period with background white noise.

Testing Session: The session consists of different trial types presented in a pseudo-

random order:

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75-85 dB) is presented.

Prepulse-pulse trials: The weak prepulse precedes the strong startling stimulus by a

short interval (e.g., 100 ms).

Drug Administration: SSR504734 (e.g., 15 mg/kg, i.p.) is administered before the test.[3]

Measurement: The startle amplitude is recorded for each trial. PPI is calculated as the

percentage reduction in the startle response in the prepulse-pulse trials compared to the

pulse-alone trials.

MK-801-Induced Hyperactivity
This is a common animal model used to screen for antipsychotic-like activity.

Apparatus:

An open-field arena equipped with automated activity monitoring systems.

Procedure:

Habituation: The animal (mouse or rat) is placed in the open-field arena to habituate for a

period (e.g., 30-60 minutes).

Drug Administration:

SSR504734 (e.g., 10-30 mg/kg, i.p.) or vehicle is administered.[3]
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After a pretreatment interval, the NMDA receptor antagonist MK-801 (e.g., 0.15-0.3

mg/kg) is administered to induce hyperlocomotion.

Measurement: Locomotor activity (e.g., distance traveled, number of beam breaks) is

recorded for a set duration (e.g., 60-120 minutes) after MK-801 administration. A reduction

in MK-801-induced hyperactivity suggests potential antipsychotic efficacy.

Signaling Pathway
The primary signaling pathway modulated by SSR504734 is the glutamatergic pathway

involving the NMDA receptor. By increasing synaptic glycine, SSR504734 enhances the

probability of NMDA receptor activation in the presence of glutamate. This leads to an influx of

Ca²⁺ into the postsynaptic neuron, triggering a cascade of downstream signaling events that

are crucial for synaptic plasticity and other neuronal functions.
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Figure 3: Signaling pathway influenced by SSR504734.
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Conclusion
SSR504734 is a well-characterized, potent, and selective inhibitor of GlyT1. The preclinical

data strongly support its mechanism of action in potentiating NMDA receptor function through

the elevation of synaptic glycine. The compound has demonstrated efficacy in a variety of

animal models relevant to the cognitive and negative symptoms of schizophrenia. Although

clinical trial data for SSR504734 is not publicly available, the discovery and preclinical

development of this compound have significantly advanced our understanding of the

therapeutic potential of GlyT1 inhibition for treating CNS disorders. The experimental protocols

and data presented in this guide provide a valuable resource for researchers in the field of

neuroscience and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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